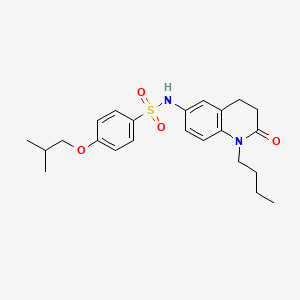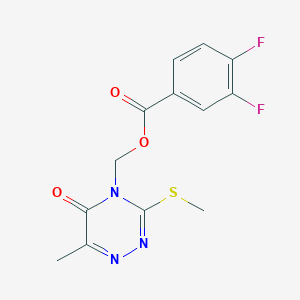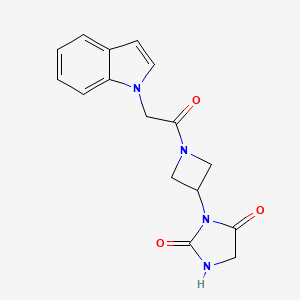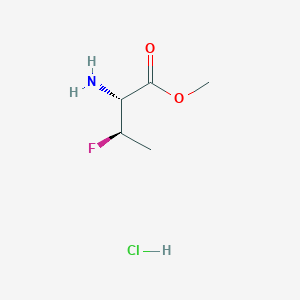
methyl (2R,3R)-2-amino-3-fluorobutanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl (2R,3R)-2-amino-3-fluorobutanoate hydrochloride: is a chiral compound with significant applications in various fields of science. It is a derivative of butanoic acid, featuring an amino group and a fluorine atom on the second and third carbon atoms, respectively. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl (2R,3R)-2-amino-3-fluorobutanoate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as (2R,3R)-2,3-dihydroxybutanoic acid.
Fluorination: The hydroxyl group at the third carbon is replaced with a fluorine atom using a fluorinating agent like diethylaminosulfur trifluoride (DAST).
Amination: The hydroxyl group at the second carbon is converted to an amino group through a nucleophilic substitution reaction using ammonia or an amine source.
Esterification: The carboxylic acid group is esterified with methanol in the presence of an acid catalyst.
Hydrochloride Formation: The final product is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound involves optimizing the above synthetic route for large-scale manufacturing. This includes:
- Using continuous flow reactors for efficient fluorination and amination steps.
- Employing high-pressure reactors for esterification to increase yield.
- Implementing purification techniques like crystallization and chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The amino group can be oxidized to form a nitro group using oxidizing agents like hydrogen peroxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles like thiols or amines under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid, and heat.
Reduction: Lithium aluminum hydride, dry ether, and low temperature.
Substitution: Thiols or amines, polar aprotic solvents, and mild heating.
Major Products:
Oxidation: Methyl (2R,3R)-2-amino-3-nitrobutanoate.
Reduction: Methyl (2R,3R)-2-amino-3-fluorobutanol.
Substitution: Methyl (2R,3R)-2-amino-3-thiobutanoate or Methyl (2R,3R)-2-amino-3-aminobutanoate.
Scientific Research Applications
Chemistry:
- Used as a chiral building block in the synthesis of complex organic molecules.
- Employed in asymmetric synthesis to produce enantiomerically pure compounds.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme mechanisms.
- Used in the development of chiral drugs and pharmaceuticals.
Medicine:
- Explored for its potential as an active pharmaceutical ingredient in the treatment of neurological disorders.
- Studied for its role in modulating neurotransmitter activity.
Industry:
- Utilized in the production of agrochemicals and fine chemicals.
- Applied in the synthesis of specialty polymers and materials.
Mechanism of Action
The mechanism of action of methyl (2R,3R)-2-amino-3-fluorobutanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the fluorine atom can participate in halogen bonding. These interactions can modulate enzyme activity and influence biochemical pathways. The ester group can undergo hydrolysis, releasing the active compound in a controlled manner.
Comparison with Similar Compounds
- Methyl (2R,3R)-2-amino-3-chlorobutanoate;hydrochloride
- Methyl (2R,3R)-2-amino-3-bromobutanoate;hydrochloride
- Methyl (2R,3R)-2-amino-3-iodobutanoate;hydrochloride
Comparison:
Uniqueness: The presence of a fluorine atom in methyl (2R,3R)-2-amino-3-fluorobutanoate hydrochloride imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro, bromo, and iodo analogs.
Reactivity: The fluorine atom’s electronegativity makes it less reactive in nucleophilic substitution reactions compared to chlorine, bromine, and iodine.
Applications: The fluorinated compound is preferred in pharmaceutical applications due to its enhanced stability and bioavailability.
Properties
IUPAC Name |
methyl (2R,3R)-2-amino-3-fluorobutanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO2.ClH/c1-3(6)4(7)5(8)9-2;/h3-4H,7H2,1-2H3;1H/t3-,4+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXPSONPKFTHDK-HJXLNUONSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC)N)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)OC)N)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(2S,4S)-4-[4-(1H-Indol-3-yl)piperidine-1-carbonyl]-2-methylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2747657.png)
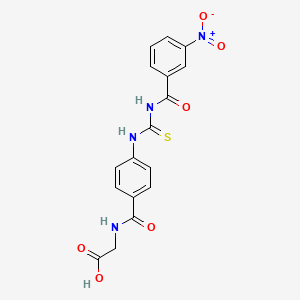
![N-benzyl-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B2747659.png)
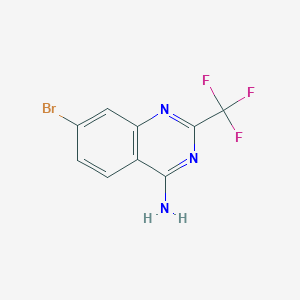
![2-[(4-Ethylbenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2747661.png)
![N-[3-(difluoromethoxy)phenyl]-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide](/img/structure/B2747662.png)
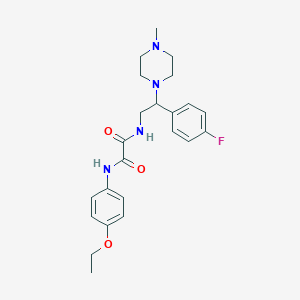
![5-chloro-N-[(6-cyclopropylpyrimidin-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B2747665.png)

![4-(4-(4-methoxyphenyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2747673.png)
![N-(2-{cyclopentyl[(furan-2-yl)methyl]amino}ethyl)-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2747674.png)
